Cas no 5334-48-5 (4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine)

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine structure
5334-48-5 structure
Product Name:4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No:5334-48-5
MF:C11H7ClN4
MW:230.653080224991
MDL:MFCD00449233
CID:1029667
PubChem ID:219752
Update Time:2025-07-18

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
    • 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine
    • NSC 1425
    • MFCD00449233
    • A848216
    • BS-14057
    • DTXSID00277275
    • AKOS000267569
    • CS-0186977
    • Z205006800
    • NSC-1425
    • F1386-0043
    • 5334-48-5
    • CCG-309892
    • SCHEMBL2077026
    • AB00674255-01
    • DB-071665
    • SY024470
    • STL252684
    • NSC1425
    • DEUTZSDRCGEUBP-UHFFFAOYSA-N
    • EN300-25473
    • ALBB-030364
    • MDL: MFCD00449233
    • Inchi: 1S/C11H7ClN4/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H
    • InChI Key: DEUTZSDRCGEUBP-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=NN(C3C=CC=CC=3)C2=NC=N1

Computed Properties

  • Exact Mass: 230.03600
  • Monoisotopic Mass: 230.0359239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 131-132 ºC
  • Boiling Point: 323.7℃ at 760 mmHg
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),
  • PSA: 43.60000
  • LogP: 2.46890

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

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Additional information on 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 5334-48-5)

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, identified by the chemical formula C₉H₆ClN₄, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that is widely explored for its pharmacological properties. The presence of both chloro and phenyl substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 5334-48-5 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. Its molecular structure consists of a fused pyrazole and pyrimidine ring system, which is a common motif in many bioactive molecules. The chloro substituent at the 4-position of the pyrazolopyrimidine core contributes to its electrophilic nature, facilitating various chemical transformations that are essential for drug development.

In recent years, 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. Researchers have been particularly interested in its ability to serve as a precursor for the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The pyrazolopyrimidine core is known to exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases, making this compound a promising candidate for further development.

One of the most compelling aspects of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is its role in the development of small-molecule drugs. The phenyl group attached to the pyrazolopyrimidine ring can be modified through various chemical reactions, allowing researchers to fine-tune the pharmacological properties of the compound. For instance, studies have shown that derivatives of this molecule can exhibit potent antitumor activity by inhibiting specific signaling pathways involved in cancer cell proliferation.

Recent advancements in computational chemistry have also highlighted the significance of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate in drug design. Molecular modeling studies have demonstrated that this compound can interact with target proteins in specific ways, leading to the development of highly selective inhibitors. These insights have guided researchers in optimizing the structure of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives to enhance their binding affinity and reduce off-target effects.

The synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted hydrazines and β-ketoesters or β-ketoamides, followed by chlorination to introduce the chloro substituent. These synthetic strategies have been refined over time to improve efficiency and scalability, making it feasible to produce large quantities of this compound for research and commercial purposes.

From a pharmaceutical perspective, the versatility of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine makes it an attractive scaffold for drug discovery. Its ability to modulate multiple biological targets has led to its exploration in various therapeutic areas, including oncology, immunology, and neurology. For example, recent studies have shown that certain derivatives of this compound can inhibit the activity of JAK2 kinase, which is overexpressed in conditions such as myeloproliferative neoplasms.

The pharmacokinetic properties of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are also an area of active investigation. Researchers are focusing on optimizing solubility, bioavailability, and metabolic stability to enhance their therapeutic efficacy. Advances in prodrug design and formulation techniques have opened new avenues for improving the delivery of these compounds into patients.

In conclusion, 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 5334-48-5) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and functional diversity. Its role as a key intermediate in drug development underscores its importance in modern medicine. As research continues to uncover new applications for this compound and its derivatives, 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic disciplines.

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